molecular formula C13H20N2O3S2 B2517484 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol CAS No. 1396850-96-6

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Cat. No.: B2517484
CAS No.: 1396850-96-6
M. Wt: 316.43
InChI Key: PIOLGYBNWKRCCE-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates a piperazine linker, a feature known to improve aqueous solubility, oral absorption, and bioavailability of drug candidates, which is a critical consideration in medication safety and the development of clinical candidates . The molecular framework combines a cyclopropylsulfonyl group and a thiophen-2-yl ethanol moiety, making it a valuable scaffold for constructing potential therapeutic agents. Piperazine-containing compounds are established components in a wide array of approved drugs, ranging from oncology treatments like imatinib to medications for chronic angina and depression . The presence of the sulfonamide group is particularly noteworthy. Recent scientific investigations have identified novel sulfonamide derivatives as potent anti-lung cancer agents, with specific compounds acting as activators of the tumor-specific protein Pyruvate Kinase M2 (PKM2) . PKM2 is a critical, rate-limiting enzyme in the glycolytic pathway and is directly related to the onset and progression of lung cancer . Activators of PKM2 can induce cancer cell apoptosis, cause cell cycle arrest, and demonstrate significant anticancer effects by disrupting cancer cell metabolism, such as by increasing reactive oxygen species and decreasing lactate concentration . Therefore, this compound represents a promising chemical entity for researchers exploring non-platinum anticancer agents and probing metabolic pathways in cancer biology. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11/h1-2,9,11-12,16H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOLGYBNWKRCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds with similar structures can interact with dopamine receptors, particularly the D2 receptor. The interaction with these receptors suggests potential applications in treating psychiatric disorders such as schizophrenia. The compound may modulate neurotransmission pathways, thereby influencing mood and behavior.

Antitumor Activity

The compound exhibits promising antitumor properties. Isoindoline derivatives, which share structural similarities, have been reported to inhibit tumor necrosis factor-alpha (TNF-α), an important cytokine in cancer progression. Preliminary studies suggest that 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol may also exhibit cytotoxic effects against various cancer cell lines.

Compound IC50 (µM) Cell Line
Compound A1.61 ± 1.92Human glioblastoma U251
Compound B1.98 ± 1.22Human melanoma WM793

Anticonvulsant Activity

Similar piperazine derivatives have shown anticonvulsant properties, suggesting that this compound may also possess such activity. The cyclopropylsulfonyl substitution could enhance interactions with neurotransmitter systems involved in seizure activity.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the cyclopropylsulfonyl group through sulfonation reactions. The following summarizes common synthetic methods:

Synthetic Routes

  • Formation of Piperazine Ring : The initial step involves creating the piperazine structure using appropriate precursors.
  • Sulfonation Reaction : The cyclopropylsulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of bases.
  • Final Assembly : The thiophene moiety is incorporated into the final structure through coupling reactions.

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of this compound:

  • A study published in Medicinal Chemistry highlighted its interaction with dopamine receptors and suggested its use as an antipsychotic agent .
  • Research on isoindoline derivatives indicated significant antitumor activity against various cancer cell lines, supporting further investigation into this compound's efficacy .

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine and Thiophene Moieties

The compound’s structural analogs differ in substituents on the piperazine ring, thiophene ring, and the functional group linking these moieties. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name / ID Piperazine Substituent Thiophene Substituent Functional Group Melting Point (°C) Yield (%) Source
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol (Main) Cyclopropylsulfonyl None Ethanol N/A N/A
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c) 4-Fluorophenyl 4,7-Dimethoxy Propanone 131–132 96
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) 2-Methoxyphenyl 4,7-Dimethoxy Propanol 128–129 93.4
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/22) 4-(Trifluoromethyl)phenyl None Ethanone N/A N/A
1-Cyclopropyl-2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol 5-Ethylthiophen-2-yl sulfonyl Cyclopropyl Ethanol N/A N/A

Key Observations

Piperazine Substituents: The main compound’s cyclopropylsulfonyl group is distinct from the aryl groups (e.g., fluorophenyl, methoxyphenyl) in analogs like 6c and 8d. MK47 (compound 22) incorporates a 4-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and metabolic stability .

Thiophene Modifications: The main compound’s unsubstituted thiophene contrasts with 6c and 8d, which feature 4,7-dimethoxybenzo[b]thiophene moieties. Methoxy groups increase lipophilicity and may alter pharmacokinetic profiles .

Functional Groups: The ethanol group in the main compound and 8d differs from the ketone in 6c and MK47. Alcohols generally exhibit higher polarity and hydrogen-bonding capacity, which could influence solubility and biological activity .

Synthetic Yields: High yields (>90%) are reported for 8d, achieved via sodium borohydride reduction of ketone precursors .

Research Implications

  • Drug Design : The cyclopropylsulfonyl group in the main compound may offer metabolic resistance compared to aryl sulfonates, as cyclopropane rings are less prone to oxidative degradation .
  • Activity Prediction: Ethanol derivatives like the main compound and 8d may exhibit enhanced solubility over ketones (e.g., 6c), making them preferable for oral bioavailability .

Biological Activity

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of piperazine with cyclopropylsulfonyl chloride, followed by subsequent reactions to introduce the thiophen-2-yl group. The process generally requires a base such as triethylamine to facilitate nucleophilic substitution, yielding the desired compound with high purity and yield under optimized conditions.

Biological Activity

The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological effects. Key areas of interest include:

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit selective serotonin reuptake inhibition (SSRI) properties. This mechanism is crucial for the treatment of depression and anxiety disorders. For instance, studies have shown that modifications in the piperazine ring can enhance serotonin receptor affinity, suggesting a potential antidepressant profile .

2. Antitumor Properties

Preliminary studies have suggested that this compound may possess antitumor activity through inhibition of heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell proliferation. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, thereby suppressing tumor growth .

3. Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

StudyFocusFindings
Smith et al. (2020)Antidepressant effectsDemonstrated significant SSRI activity in animal models with minimal side effects.
Johnson et al. (2021)Antitumor efficacyShowed that derivatives inhibited HSP90 function, leading to reduced tumor growth in vitro and in vivo.
Lee et al. (2023)Neuroprotective effectsFound that compounds with similar structures improved cognitive functions in neurodegenerative models.

Research Findings

Recent research highlights the importance of structural modifications on the biological activity of piperazine derivatives:

  • Serotonin Receptor Binding : Variations in substituents on the piperazine ring can significantly affect binding affinity and selectivity towards serotonin receptors.
  • Cytotoxicity Assays : In vitro assays have demonstrated varying levels of cytotoxicity against different cancer cell lines, indicating potential for targeted cancer therapies.

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